molecular formula C14H11FN2O B1523532 4-(Benzyloxy)-6-fluoro-1H-indazole CAS No. 1167056-42-9

4-(Benzyloxy)-6-fluoro-1H-indazole

Cat. No.: B1523532
CAS No.: 1167056-42-9
M. Wt: 242.25 g/mol
InChI Key: SXIXTDXCUTXRTQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-fluoro-1H-indazole is an indazole derivative featuring a benzyloxy group (-OBn) at position 4 and a fluorine atom at position 6.

Properties

IUPAC Name

6-fluoro-4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXTDXCUTXRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694648
Record name 4-(Benzyloxy)-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-42-9
Record name 4-(Benzyloxy)-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-fluoro-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

4-(Benzyloxy)-6-fluoro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-(Benzyloxy)-6-fluoro-1H-indazole with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 4-OBz, 6-F C₁₄H₁₁FN₂O ~242 N/A High lipophilicity; potential kinase inhibitor
4-Bromo-6-fluoro-1H-indazole 4-Br, 6-F C₇H₄BrFN₂ 215.02 885520-35-4 High density (1.86 g/cm³); used in cross-coupling reactions
4-Fluoro-6-iodo-1H-indazole 4-F, 6-I C₇H₄FIN₂ 262.02 887568-03-8 Heavy halogen for radiopharmaceuticals; bulky substituent
6-Fluoro-1H-indazole-4-carboxylic acid 6-F, 4-COOH C₈H₅FN₂O₂ 180.14 848678-59-1 Water-soluble; scaffold for prodrugs
4-Chloro-6-fluoro-1H-benzimidazole 4-Cl, 6-F (benzimidazole) C₇H₄ClFN₂ 172.57 1314092-05-1 Different core (two N atoms); antiviral applications
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (F, Br, I) : Enhance stability and modulate electronic properties. Bromine and iodine increase molecular weight and steric bulk, impacting binding pocket compatibility .
    • Benzyloxy Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to carboxylic acid derivatives .
  • Molecular Weight : The benzyloxy group in the target compound increases molecular weight (~242 g/mol) compared to halogenated analogs (e.g., 215.02 g/mol for 4-Bromo-6-fluoroindazole) .

Biological Activity

4-(Benzyloxy)-6-fluoro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₁FN₂O
  • Molecular Weight : 242.253 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and as a potential therapeutic agent for other diseases.

The compound is believed to interact with multiple biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. Indazole derivatives often exhibit activity against various kinases, which are critical in cancer signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives, providing context for the potential effects of this compound:

  • Antitumor Studies : A study by Paul et al. demonstrated the effectiveness of indazole derivatives against PLK4, leading to reduced tumor growth in mouse models . This suggests that this compound could be a candidate for similar investigations.
  • Inhibition of Kinases : A systematic study on indazole derivatives revealed that certain compounds exhibited strong inhibition against pan-Pim kinases, with IC50 values as low as 0.4 nM . While direct data on this compound is not available, its structural similarities indicate potential efficacy.

Comparative Analysis

A summary table comparing the biological activities of various indazole derivatives can provide insights into where this compound might fit within this landscape.

CompoundTarget KinaseIC50 (nM)Activity Type
CFI-400945PLK4<10Antitumor
Compound 82aPim-1, Pim-2, Pim-30.4Antitumor
This compoundTBDTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-6-fluoro-1H-indazole
Reactant of Route 2
4-(Benzyloxy)-6-fluoro-1H-indazole

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